Cas no 14225-79-7 (2-(2,4-dichlorophenyl)-1H-benzimidazole)

2-(2,4-Dichlorophenyl)-1H-benzimidazole is a benzimidazole derivative characterized by its dichlorophenyl substituent, which enhances its chemical stability and reactivity. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a key intermediate in the synthesis of biologically active molecules. Its rigid benzimidazole core provides a versatile scaffold for further functionalization, while the electron-withdrawing chlorine groups influence its electronic properties, making it suitable for applications in catalysis and material science. The compound exhibits good thermal stability and solubility in common organic solvents, facilitating its use in synthetic processes. Its structural features make it a valuable building block for developing novel heterocyclic compounds.
2-(2,4-dichlorophenyl)-1H-benzimidazole structure
14225-79-7 structure
Product Name:2-(2,4-dichlorophenyl)-1H-benzimidazole
CAS No:14225-79-7
MF:C13H8Cl2N2
MW:263.122020721436
MDL:MFCD00224350
CID:183861
PubChem ID:278826
Update Time:2025-10-30

2-(2,4-dichlorophenyl)-1H-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,2-(2,4-dichlorophenyl)-
    • 2-(2,4-Dichlorophenyl)-1H-benzimidazole
    • 2-(2,4-dichloro-phenyl)-1H-benzimidazole
    • 2-(2,4-dichlorophenyl)-1H-benzo[d]imidazole
    • 2-(2,4-dichloro-phenyl)-1H-benzoimidazole
    • 2-(2,4-dichlorophenyl)benzimidazole
    • 2-(2,4-Dichlor-phenyl)-1H-benzimidazol
    • 2-(2,4-Dichlor-phenyl)-benzimidazol
    • AC1L5OWJ
    • AC1Q3SH0
    • CBMicro_014315
    • NSC128757
    • SBB046164
    • SureCN3336694
    • MFCD00224350
    • Z50129942
    • DTXSID30299208
    • 2-(2,4-dichlorophenyl)-1H-1,3-benzodiazole
    • 1h-benzimidazole, 2-(2,4-dichlorophenyl)-
    • SMSF0004794
    • CS-0270455
    • SCHEMBL3336694
    • 14225-79-7
    • LS-05797
    • NSC-128757
    • AKOS000275579
    • BB 0241959
    • BIM-0014260.P001
    • 2-(2,4-dichlorophenyl)-1H-benzimidazole
    • MDL: MFCD00224350
    • Inchi: 1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)
    • InChI Key: FEFXAMYFMLSALS-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C1=NC2C=CC=CC=2N1)Cl

Computed Properties

  • Exact Mass: 262.00664
  • Monoisotopic Mass: 262.006
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.427
  • Boiling Point: 448.4°Cat760mmHg
  • Flash Point: 257.5°C
  • Refractive Index: 1.697
  • PSA: 28.68

2-(2,4-dichlorophenyl)-1H-benzimidazole Security Information

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Amadis Chemical Company Limited
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(CAS:14225-79-7)2-(2,4-dichlorophenyl)-1H-benzimidazole
Order Number:A1132409
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:32
Price ($):160.0
Email:sales@amadischem.com

2-(2,4-dichlorophenyl)-1H-benzimidazole Related Literature

Additional information on 2-(2,4-dichlorophenyl)-1H-benzimidazole

2-(2,4-Dichlorophenyl)-1H-Benzimidazole: A Comprehensive Overview

2-(2,4-Dichlorophenyl)-1H-benzimidazole, also known by its CAS number 14225-79-7, is a heterocyclic aromatic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the benzimidazole family, which has been extensively studied due to its unique electronic properties and versatile reactivity. The molecule consists of a benzene ring fused with an imidazole ring, where the imidazole moiety is further substituted with a 2,4-dichlorophenyl group. This substitution pattern imparts distinct electronic and steric effects, making it a valuable compound in both academic research and industrial applications.

The synthesis of benzimidazoles has been a topic of considerable interest for chemists over the past few decades. Traditional methods involve the condensation of o-phenylenediamine with carbonyl compounds such as aldehydes or ketones under acidic or basic conditions. However, recent advancements have introduced more efficient and selective routes, including microwave-assisted synthesis and catalytic methodologies. For instance, researchers have explored the use of transition metal catalysts like palladium to facilitate the formation of benzimidazoles via coupling reactions. These methods not only enhance the yield but also allow for greater control over the substitution patterns on the aromatic rings.

2-(2,4-Dichlorophenyl)-1H-benzimidazole has garnered attention due to its potential in pharmaceutical applications. The compound exhibits moderate anti-inflammatory and antioxidant activities, as demonstrated in recent studies conducted by researchers at leading institutions. Its ability to inhibit certain enzymes involved in inflammatory pathways makes it a promising candidate for drug development. Furthermore, the compound has shown selectivity towards specific targets in cancer cells, suggesting its potential as an anticancer agent.

In addition to its pharmacological applications, this compound finds utility in materials science as well. The aromaticity and conjugation within the benzimidazole framework make it suitable for use in organic electronics. Recent research has explored its application as a building block for constructing two-dimensional materials and organic semiconductors. For example, studies published in high-impact journals have demonstrated that thin films composed of benzimidazoles exhibit desirable electronic properties for use in field-effect transistors (FETs) and light-emitting diodes (LEDs). The presence of electron-withdrawing groups like the 2,4-dichlorophenyl substituent further enhances these properties by tuning the energy levels of the material.

The environmental impact of synthesizing and using benzimidazoles has also been a subject of scrutiny in recent years. With increasing emphasis on green chemistry practices, researchers are developing more sustainable methods for their production. For instance, solvent-free reactions and biocatalytic approaches have been proposed to reduce waste generation and energy consumption during synthesis. These efforts align with global initiatives aimed at promoting environmentally friendly chemical processes while maintaining high yields and product quality.

In conclusion, 2-(2,4-Dichlorophenyl)-1H-benzimidazole, with its CAS number 14225-79-7, stands as a testament to the versatility and significance of heterocyclic compounds in modern chemistry. Its diverse applications span from pharmaceuticals to materials science, driven by continuous advancements in synthetic methodologies and an improved understanding of its molecular properties. As research progresses, this compound is expected to play an even more pivotal role in addressing challenges across various scientific domains.

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Amadis Chemical Company Limited
(CAS:14225-79-7)2-(2,4-dichlorophenyl)-1H-benzimidazole
A1132409
Purity:99%
Quantity:1g
Price ($):160.0
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